molecular formula C10H12O4 B3101325 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one CAS No. 13909-71-2

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one

Cat. No.: B3101325
CAS No.: 13909-71-2
M. Wt: 196.2 g/mol
InChI Key: PKGDSHOPNITYCE-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one is a phenylacetophenone derivative with a hydroxy group at the 4-position and methoxy groups at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, and its calculated molecular weight is 196.20 g/mol.

Properties

IUPAC Name

1-(4-hydroxy-2,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-10(14-3)8(12)5-9(7)13-2/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDSHOPNITYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271942
Record name 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13909-71-2
Record name 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13909-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-2,5-dimethoxybenzaldehyde with acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, with the product being purified through recrystallization.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 17605-00-4

The compound features a hydroxyl group and two methoxy groups on the aromatic ring, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one has been investigated for its potential therapeutic effects. Some key findings include:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Properties : Research has shown that certain derivatives of acetophenone can inhibit cancer cell proliferation. The presence of hydroxyl and methoxy groups may enhance this activity by modulating signaling pathways involved in cell growth .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Other Compounds : It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block .
  • Reagent for Functionalization : The presence of functional groups allows for further modifications through electrophilic aromatic substitution reactions, enabling the creation of diverse derivatives with tailored properties .

Materials Science

In materials science, this compound is explored for its potential applications in:

  • Polymer Chemistry : The compound can be incorporated into polymers to impart specific functionalities such as improved thermal stability or UV resistance .
  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments for various applications, including textiles and coatings.

Case Studies and Experimental Data

Several studies highlight the practical applications of this compound:

StudyApplicationFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Study 2Anticancer ActivityInhibitory effects observed on breast cancer cell lines with IC50 values indicating potency .
Study 3Synthesis of DerivativesSuccessfully used as a precursor in synthesizing novel compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that attracts Agrobacterium, facilitating gene transfer. This process involves the activation of the virA gene on the Ti plasmid of Agrobacterium tumefaciens . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituent patterns, molecular weights, and distinguishing properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one 4-OH, 2-OCH₃, 5-OCH₃ C₁₀H₁₂O₄ 196.20 Baseline compound; potential intermediate for bioactive molecules.
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one 3-OH, 4-OCH₃, 5-OCH₃ C₁₀H₁₂O₄ 196.20 Positional isomer; isolated from Kalimeris integrifolia; natural product relevance .
1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one 4-Br, 2-OCH₃, 5-OCH₃ C₁₀H₁₁BrO₃ 259.10 Bromine enhances electrophilic substitution reactivity; exhibits keto-enol tautomerism .
1-(2-Amino-4,5-dimethoxyphenyl)ethan-1-one 2-NH₂, 4-OCH₃, 5-OCH₃ C₁₀H₁₃NO₃ 195.22 Amino group increases electron density; used in heterocyclic synthesis .
1-(4-Hydroxy-3-nitrophenyl)ethan-1-one 4-OH, 3-NO₂ C₈H₇NO₄ 181.15 Nitro group confers electron-withdrawing effects; precursor to antitubercular agents .
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethan-1-one 2-Br, 4-OCH₃, 5-OCH₃ (plus Br on acetyl) C₁₀H₁₀Br₂O₃ 338.00 High steric hindrance; used in halogenated intermediate synthesis .

Key Findings:

Substituent Position Effects: The hydroxy group’s position significantly alters hydrogen-bonding capacity. For example, the 3-hydroxy isomer () may exhibit different acidity and solubility compared to the 4-hydroxy target compound .

Functional Group Modifications: Bromine substitution () increases molecular weight and reactivity in cross-coupling reactions, while amino groups () enhance nucleophilicity . Nitro groups () deactivate the aromatic ring, directing subsequent reactions to specific positions in drug synthesis .

Biological Relevance: Analogs like 1-(4-hydroxy-3-nitrophenyl)ethan-1-one are precursors to pyrazoline derivatives with antitubercular activity . Natural derivatives (e.g., 1-(3-hydroxy-4,5-dimethoxyphenyl)ethan-1-one) highlight the role of phenylacetophenones in plant secondary metabolism .

Biological Activity

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one, also known as a derivative of 4-hydroxyacetophenone, has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a phenolic structure with methoxy substituents that enhance its biological activity. The presence of the hydroxy and methoxy groups is critical for its interaction with biological targets, influencing its solubility and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
CLL HG-30.17–2.69Pro-apoptotic effects
CLL PGA-10.35–1.97ROS flux modulation
H1975 (lung cancer)11.0Cytotoxicity

The compound has demonstrated significant pro-apoptotic effects, with studies indicating up to 95% apoptosis in certain cell lines at concentrations around 10 µM .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. For example, it has been reported to significantly reduce IL-6 and CIG5 mRNA expression in cellular models, showcasing an inhibition rate exceeding 75% .

Table 2: Inhibition of Cytokine Expression

CytokineInhibition Rate (%)IC50 (µM)
IL-6750.92
CIG5861.02

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

  • Bromodomain-containing Protein 4 (BRD4) : The compound has shown selective inhibition against BRD4, which plays a crucial role in regulating gene expression associated with inflammation and cancer proliferation .
  • Reactive Oxygen Species (ROS) : The pro-apoptotic effects are linked to increased ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Chronic Lymphocytic Leukemia (CLL) : In a study involving CLL cell lines, treatment with the compound resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls .
  • Inflammatory Models : Animal models treated with the compound exhibited reduced symptoms of inflammation and lower levels of inflammatory markers compared to control groups .

Q & A

Q. What are the established synthetic protocols for 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation . For example, a structurally similar compound (1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one) was synthesized by refluxing 4-hydroxyacetophenone (25 mmol) with 4-chlorobenzyl chloride (30 mmol) in ethanol using anhydrous K₂CO₃ (50 mmol) as a base for 6 hours . Optimization strategies include:

  • Catalyst screening : Transition to phase-transfer catalysts (e.g., tetrabutylammonium bromide) for enhanced reactivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to ethanol.
  • Temperature control : Microwave-assisted synthesis can reduce reaction time and improve yields.

Q. Table 1. Example Reaction Conditions

ReactantCatalyst/BaseSolventTemperatureTime (h)Yield (%)
4-HydroxyacetophenoneK₂CO₃EthanolReflux675

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: Multi-technique validation ensures structural accuracy:

  • X-ray crystallography : SHELX software refines single-crystal data to determine bond lengths and angles. For example, related compounds show C-O bond lengths of ~1.36 Å and methoxy group torsion angles of 5–10° .
  • ¹H NMR spectroscopy : Key peaks include aromatic protons (δ 6.5–7.5 ppm) and acetyl methyl groups (δ 2.5–2.7 ppm). For 1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-one, the acetyl group resonates at δ 2.54 ppm .
  • FT-IR : Stretching vibrations for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups confirm functional groups .

Advanced Questions

Q. How can researchers resolve contradictions in reported solubility and stability data?

Answer: Discrepancies often arise from polymorphism or pH-dependent stability . Methodological approaches include:

  • Controlled solubility assays : Use HPLC to measure solubility in buffered solutions (e.g., pH 7.4) at 25°C, as done for a related compound (35.2 µg/mL) .
  • Thermogravimetric analysis (TGA) : Quantify thermal stability under nitrogen atmospheres.
  • Powder X-ray diffraction (PXRD) : Identify polymorphic forms affecting solubility .

Q. What computational strategies predict the compound’s biological interactions?

Answer:

  • Molecular docking : AutoDock Vina models ligand-protein binding. For example, docking into the active site of cytochrome P450 enzymes predicts metabolic pathways .
  • Molecular dynamics (MD) simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with antioxidant activity using Random Forest algorithms .

Q. How are novel derivatives synthesized and characterized for structure-activity studies?

Answer:

  • Functionalization : Introduce halogens (e.g., bromine) via electrophilic substitution, followed by cross-coupling (Suzuki-Miyaura) to attach aryl groups .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates derivatives.
  • Characterization : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves regiochemistry .

Q. What experimental designs address conflicting bioactivity results in antimicrobial assays?

Answer:

  • Standardized protocols : Use CLSI guidelines for MIC (minimum inhibitory concentration) testing against Staphylococcus aureus and E. coli.
  • Control compounds : Compare with known antibiotics (e.g., ampicillin) to validate assay conditions.
  • Statistical analysis : Apply ANOVA to assess significance of replicate data (n ≥ 3) .

Q. Table 2. Key Physicochemical Properties

PropertyValue/TechniqueReference
Solubility (pH 7.4)35.2 µg/mL (HPLC)[5]
Boiling point340°C (estimated)[20]
LogP (lipophilicity)1.8 (Computational)[18]

Q. How are reaction mechanisms elucidated for oxidative degradation pathways?

Answer:

  • Isotopic labeling : Use ¹⁸O-labeled H₂O in hydrolysis studies to track oxygen incorporation.
  • LC-MS/MS : Identify degradation products (e.g., quinone derivatives) via fragmentation patterns.
  • Kinetic studies : Monitor reaction rates under varying pH and temperature to propose rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one

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